3-(3-Methoxyphenyl)isonicotinic acid
Overview
Description
3-(3-Methoxyphenyl)isonicotinic acid is an organic compound that belongs to the class of isonicotinic acids It features a methoxyphenyl group attached to the isonicotinic acid moiety
Mechanism of Action
Target of Action
It is structurally similar to isoniazid , a well-known antibiotic used to treat mycobacterial infections . Isoniazid is known to be active against organisms of the genus Mycobacterium, specifically M. tuberculosis, M. bovis, and M. kansasii . Therefore, it is plausible that 3-(3-Methoxyphenyl)isonicotinic acid may have similar targets.
Mode of Action
Drawing parallels from isoniazid, it can be inferred that it might also be a prodrug that needs to be activated by bacterial catalase . Once activated, it could potentially inhibit the synthesis of mycolic acids, an essential component of the bacterial cell wall . This results in the disruption of cell wall synthesis, leading to the death of the bacteria.
Biochemical Pathways
Based on its structural similarity to isoniazid, it might affect the mycolic acid biosynthesis pathway in mycobacteria .
Pharmacokinetics
Isoniazid, a structurally similar compound, is known to be acetylated by n-acetyl transferase to n-acetylisoniazid, which is then biotransformed to isonicotinic acid and monoacetylhydrazine . Monoacetylhydrazine is associated with hepatotoxicity via the formation of a reactive intermediate metabolite when N-hydroxylated by the cytochrome P450 mixed oxidase system .
Result of Action
If it acts similarly to isoniazid, it could lead to the death of mycobacteria by disrupting the synthesis of their cell walls .
Biochemical Analysis
Biochemical Properties
The molecular structure and conformational analysis of isonicotinic acid (3-methoxy-4-hydroxy-benzylidene)-hydrazide were investigated by Ab initio and density functional theory DFT/B3LYP levels of theory with complete relaxation in the potential energy surface using varied basis set
Cellular Effects
It is known that isonicotinic acid derivatives have shown antimicrobial activity against Mycobacterium tuberculosis and other bacteria
Molecular Mechanism
It is known that isonicotinic acid reacts with pyridoxal to form a hydrazone, and thus inhibits generation of pyridoxal phosphate
Temporal Effects in Laboratory Settings
It is known that isonicotinic acid has a melting point of 310°C (590°F; 583K) and sublimes
Metabolic Pathways
It is known that 3-(3-Methoxyphenyl)isonicotinic acid is a metabolite produced by the gut microbiota through the conversion of 4-hydroxy-3-methoxycinnamic acid (HMCA)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methoxyphenyl)isonicotinic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a boronic acid derivative of 3-methoxyphenyl and an isonicotinic acid derivative under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like tetrahydrofuran or dimethylformamide, and the reaction is carried out at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
3-(3-Methoxyphenyl)isonicotinic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a catalyst.
Major Products
Oxidation: 3-(3-Hydroxyphenyl)isonicotinic acid.
Reduction: 3-(3-Methoxyphenyl)isonicotinol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-(3-Methoxyphenyl)isonicotinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Isonicotinic acid: A simpler analog with a carboxylic acid group at the 4-position of the pyridine ring.
Nicotinic acid: An isomer with the carboxylic acid group at the 3-position.
Picolinic acid: Another isomer with the carboxylic acid group at the 2-position.
Uniqueness
3-(3-Methoxyphenyl)isonicotinic acid is unique due to the presence of the methoxyphenyl group, which can impart distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions in various chemical and biological systems .
Properties
IUPAC Name |
3-(3-methoxyphenyl)pyridine-4-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-10-4-2-3-9(7-10)12-8-14-6-5-11(12)13(15)16/h2-8H,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLROODMIKZKDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(C=CN=C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50540643 | |
Record name | 3-(3-Methoxyphenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50540643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100004-80-6 | |
Record name | 3-(3-Methoxyphenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50540643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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